molecular formula C11H9ClN2O3 B11865745 Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11865745
M. Wt: 252.65 g/mol
InChI Key: IGBZYKWYJAXZPR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring fused with an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable chloro-substituted precursor, the compound can be synthesized through a series of reactions involving esterification, cyclization, and chlorination steps. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or function. In cancer research, the compound may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

  • Ethyl 5-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
  • Ethyl 5-fluoro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 5-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

IGBZYKWYJAXZPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)Cl

Origin of Product

United States

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